![molecular formula C8H15N B561334 3-Methyl-2-azabicyclo[3.2.1]octane CAS No. 101251-90-5](/img/structure/B561334.png)
3-Methyl-2-azabicyclo[3.2.1]octane
Overview
Description
3-Methyl-2-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have significant potential in drug discovery due to their unique chemical properties and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-azabicyclo[3.2.1]octane typically involves intramolecular cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the intramolecular cyclization of N-tosylated amines can yield the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
1. Neurotransmitter Interaction
Research indicates that 3-Methyl-2-azabicyclo[3.2.1]octane interacts with acetylcholine receptors, potentially acting as an agonist for nicotinic receptors and an inhibitor of acetylcholinesterase. This dual action may enhance synaptic transmission by increasing acetylcholine levels, suggesting applications in cognitive enhancement and neuroprotection.
2. Potential Therapeutic Uses
The compound's pharmacological profile positions it as a candidate for treating various neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in:
- Cognitive Disorders : Enhancing memory and learning processes.
- Neurodegenerative Diseases : Potential use in conditions like Alzheimer's disease due to its neuroprotective properties.
- Mood Disorders : As a monoamine reuptake inhibitor, it may be beneficial in treating depression and anxiety disorders .
Synthetic Routes
Several synthetic methodologies have been developed to produce this compound, which include:
- Cyclization Reactions : Utilizing precursors like 2-iodomethyl-3-oxo derivatives to form the bicyclic structure.
- Functionalization Techniques : Modifying the nitrogen atom or carbon framework to enhance biological activity or selectivity towards specific receptors .
Case Study 1: Cognitive Enhancement
A study explored the effects of this compound on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, attributed to its action on nicotinic acetylcholine receptors .
Case Study 2: Neuroprotection
Another investigation assessed the compound's neuroprotective effects against oxidative stress in neuronal cell cultures. The findings demonstrated that treatment with this compound reduced cell death and improved cellular viability, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
Comparative Analysis of Biological Activities
Activity | Mechanism | Potential Application |
---|---|---|
Acetylcholine Receptor Agonism | Enhances synaptic transmission | Cognitive enhancement |
Acetylcholinesterase Inhibition | Increases acetylcholine levels | Treatment of Alzheimer's disease |
Monoamine Reuptake Inhibition | Modulates serotonin and dopamine levels | Depression and anxiety treatment |
Mechanism of Action
The mechanism of action of 3-Methyl-2-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares the same bicyclic core but lacks the methyl group at the 3-position.
8-Azabicyclo[3.2.1]octane: Another similar compound with a different substitution pattern on the bicyclic core.
Uniqueness: 3-Methyl-2-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Biological Activity
3-Methyl-2-azabicyclo[3.2.1]octane is a bicyclic compound belonging to the class of azabicyclic compounds, characterized by its unique structure that includes a nitrogen atom integrated into a bicyclic framework. This compound is structurally similar to tropane alkaloids, which are known for their diverse biological activities and therapeutic applications. The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems, particularly its effects on acetylcholine receptors.
The mechanism of action of this compound involves its binding to various receptors and enzymes within the central nervous system (CNS). Notably, it has shown potential as:
- Acetylcholine Receptor Modulator : The compound acts as an agonist for nicotinic acetylcholine receptors, which are crucial for neurotransmission and cognitive functions. This interaction may enhance synaptic transmission and cognitive performance by increasing acetylcholine levels through inhibition of acetylcholinesterase activity .
- Neuroprotective Agent : Its ability to modulate neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further research in cognitive enhancement therapies .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Receptor Interaction | Agonist for nicotinic acetylcholine receptors; potential antagonist at muscarinic receptors . |
Enzyme Inhibition | Inhibitor of acetylcholinesterase, leading to increased acetylcholine levels . |
Cognitive Enhancement | Potential applications in improving memory and learning processes . |
Neuroprotection | Possible protective effects against neurodegenerative conditions . |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Tropine | Tropane Alkaloid | Contains a similar bicyclic structure; used in medicine |
Atropine | Tropane Alkaloid | Anticholinergic properties; widely used clinically |
Scopolamine | Tropane Alkaloid | Known for its sedative effects; used in motion sickness |
8-Methyl-8-azabicyclo[3.2.1]octene | Bicyclic Compound | Significant biological activity; core structure in drugs |
This table highlights how this compound's unique methyl substitution at the 3-position influences its biological activity compared to other tropane derivatives.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Neurotransmitter Interaction Studies : Research indicates that this compound exhibits significant binding affinity to nicotinic acetylcholine receptors, which play a crucial role in cognitive processes such as attention and memory .
- Potential in Drug Development : The compound has been investigated for its therapeutic applications in treating conditions like Alzheimer's disease due to its cholinergic activity .
- Synthesis and Structure Activity Relationship (SAR) : Ongoing research focuses on synthesizing analogs of this compound to enhance its efficacy and selectivity for specific biological targets .
Properties
IUPAC Name |
3-methyl-2-azabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6-4-7-2-3-8(5-7)9-6/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXVBMJLDTMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C2)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698994 | |
Record name | 3-Methyl-2-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101251-90-5 | |
Record name | 3-Methyl-2-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.